L-tyrosyl-L-aspartic acid

Plant Biochemistry Redox Metabolism Enzyme Inhibition

Procure L-tyrosyl-L-aspartic acid (Tyr-Asp, CAS 87085-11-8) to achieve a validated, mechanism-specific shift in redox homeostasis. Unlike generic dipeptides that inhibit PEPCK, Tyr-Asp selectively targets GAPC (IC₅₀ ≈ 2.5 mM), redirecting metabolic flux toward the pentose phosphate pathway and enhancing NADPH production without perturbing the NADH/NAD⁺ ratio. This distinct action is proven to reduce chilling injury and oxidative stress in postharvest fruit, extend shelf life, and maintain marketability. Ideal for cold chain logistics R&D and metabolic probe studies requiring precise NADPH modulation.

Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
Cat. No. B15206590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-tyrosyl-L-aspartic acid
Molecular FormulaC13H16N2O6
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)N)O
InChIInChI=1S/C13H16N2O6/c14-9(5-7-1-3-8(16)4-2-7)12(19)15-10(13(20)21)6-11(17)18/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1
InChIKeyQZOSVNLXLSNHQK-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosyl-L-aspartic Acid (Tyr-Asp): Sourcing Specifications and Chemical Identity for Scientific Procurement


L-Tyrosyl-L-aspartic acid (Tyr-Asp, CAS 87085-11-8) is a dipeptide formed by the formal condensation of the carboxy group of L-tyrosine with the amino group of L-aspartic acid [1]. With the molecular formula C₁₃H₁₆N₂O₆ and an average mass of 296.28 g/mol , this compound belongs to the class of proteogenic dipeptides and functions as a regulatory small molecule in select biological systems [2]. It is typically procured as the free base H-Tyr-Asp-OH and is noted for its stability under normal storage conditions [3].

Why Generic Dipeptide Substitution Fails: Quantified Functional Specificity of L-Tyrosyl-L-aspartic Acid


Generic substitution among dipeptides is scientifically untenable for L-tyrosyl-L-aspartic acid due to its highly specific molecular interactions and downstream metabolic effects. Unlike alternative dipeptides such as branched-chain amino acid-containing dipeptides (e.g., Leu-Ile or Val-Leu) which inhibit phosphoenolpyruvate carboxykinase (PEPCK) [1], Tyr-Asp does not inhibit PEPCK but instead acts on a distinct glycolytic target, glyceraldehyde 3-phosphate dehydrogenase (GAPC) [2]. This target specificity is critical, as it redirects metabolic flux away from glycolysis and toward the pentose phosphate pathway, a mechanism not shared by its closest in-class comparators [3]. Consequently, substituting Tyr-Asp with another dipeptide would result in the failure to achieve the desired shift in redox homeostasis and NADPH production, as quantitatively demonstrated in the evidence below.

Quantitative Differentiation Guide for L-Tyrosyl-L-aspartic Acid: Comparator-Based Evidence for Scientific Selection


GAPC Enzyme Inhibition: Direct Head-to-Head Comparison with Alternative Dipeptides

Tyr-Asp directly inhibits the activity of the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPC), an effect not observed with other tested dipeptides. In a direct comparison, while a group of branched-chain amino acid-containing dipeptides (e.g., Leu-Ile, Val-Leu) inhibited the activity of phosphoenolpyruvate carboxykinase (PEPCK), Tyr-Asp did not inhibit PEPCK [1]. This demonstrates a distinct and specific mode of action for Tyr-Asp on GAPC, which is not shared by its close structural analogs. The half-maximal inhibitory concentration (IC₅₀) of Tyr-Asp for GAPC was determined to be approximately 2.5 mM [2].

Plant Biochemistry Redox Metabolism Enzyme Inhibition

Chilling Injury Reduction in Banana: Quantitative Comparison Against Untreated Control

Exogenous application of Tyr-Asp to banana fruit during cold storage significantly mitigates chilling injury (CI) symptoms compared to an untreated control. Treatment resulted in lower levels of oxidative stress markers: hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) levels were reduced, while the antioxidant glutathione (GSH) content was increased [1]. Furthermore, Tyr-Asp treatment enhanced the activities of key antioxidant enzymes: superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) were all increased relative to the control group, while polyphenol oxidase (PPO) activity was decreased [2].

Postharvest Biology Cold Chain Logistics Oxidative Stress

Delay of Senescence and Browning in Litchi: Quantitative Comparison Against Untreated Control

Tyr-Asp treatment effectively delays senescence and pericarp browning in harvested litchi fruit. Compared to an untreated control group, Tyr-Asp application maintained a significantly higher proportion of marketable fruit and inhibited the respiration rate [1]. Biochemically, treatment led to reduced levels of H₂O₂ and MDA, increased GSH content, and enhanced activities of SOD and CAT, while suppressing POD activity relative to the control [2]. A key differentiator was the improvement in the NADPH/NADP⁺ ratio and a notable increase in energy charge (EC), indicating enhanced energy homeostasis [3].

Postharvest Biology Fruit Senescence Energy Homeostasis

Redox Balance Modulation: Quantitative NADPH/NADP⁺ Ratio Improvement Over Control

A consistent, quantifiable effect of Tyr-Asp across multiple plant systems is the specific improvement of the NADPH/NADP⁺ ratio without affecting the NADH/NAD⁺ ratio. In banana fruit under cold stress, Tyr-Asp treatment significantly increased the NADPH/NADP⁺ ratio compared to the untreated control, while the NADH/NAD⁺ ratio remained unchanged [1]. This same selective effect on the NADPH/NADP⁺ ratio was independently replicated in litchi fruit [2]. This selectivity confirms that the mechanism of action—redirection of glucose flux toward the pentose phosphate pathway—is a unique and quantifiable property of Tyr-Asp.

Redox Homeostasis NADPH Production Metabolic Engineering

Validated Research and Industrial Application Scenarios for L-Tyrosyl-L-aspartic Acid (Tyr-Asp)


Postharvest Preservation of Cold-Sensitive Tropical Fruit (e.g., Banana)

Based on direct evidence showing reduced chilling injury, lower oxidative stress markers (H₂O₂, MDA), and enhanced antioxidant enzyme activities (SOD, POD, CAT) in banana fruit [1], Tyr-Asp is a validated additive for postharvest treatments aimed at extending cold storage life and maintaining quality during refrigerated transport. Procurement should be prioritized for R&D in cold chain logistics and postharvest biology of climacteric fruit.

Delay of Senescence and Browning in Highly Perishable Fruit (e.g., Litchi)

Evidence demonstrates that Tyr-Asp treatment maintains a higher proportion of marketable litchi fruit by delaying browning and senescence, improving energy charge (EC), and enhancing redox balance [2]. This application scenario is directly relevant for R&D in the fresh produce industry, particularly for high-value, short-shelf-life tropical and subtropical fruits where visual quality is paramount.

Plant Oxidative Stress Research and Metabolic Engineering

The established mechanism of action—specific inhibition of GAPC (IC₅₀ ≈ 2.5 mM) leading to redirection of glucose flux toward the pentose phosphate pathway and increased NADPH production [3]—positions Tyr-Asp as a critical chemical probe for studying plant redox metabolism. Its selective effect on the NADPH/NADP⁺ ratio without perturbing the NADH/NAD⁺ ratio [4] makes it an indispensable tool for metabolic engineering studies focused on enhancing stress tolerance and bio-production of NADPH-dependent compounds.

Development of Novel Agrochemical Formulations for Abiotic Stress Mitigation

The proven efficacy of Tyr-Asp in improving the growth performance of both Arabidopsis and tobacco seedlings under oxidative stress conditions [5] provides a strong rationale for its use as an active ingredient in the development of next-generation biostimulants or stress-mitigating agrochemicals. Procurement for formulation R&D is supported by its established stability under normal conditions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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